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Compound of Interest

Compound Name: 2,4-Di-tert-pentylphenol

Cat. No.: B085779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR)

spectroscopy of 2,4-Di-tert-pentylphenol. It includes key spectral data, detailed experimental

protocols, and visual workflows to facilitate understanding and replication of these analytical

techniques.

Introduction
2,4-Di-tert-pentylphenol, also known as 2,4-di-tert-amylphenol, is a chemical compound with

the molecular formula C₁₆H₂₆O.[1] It belongs to the class of alkylphenols and is of interest in

various industrial and research applications. Accurate identification and characterization of this

compound are crucial for quality control, safety assessment, and research and development

purposes. This guide focuses on two primary analytical techniques for its characterization:

mass spectrometry (MS) and infrared (IR) spectroscopy.

Data Presentation
The following tables summarize the key quantitative data obtained from the mass spectrum and

expected from the infrared spectrum of 2,4-Di-tert-pentylphenol.

Mass Spectrometry Data
The mass spectrum of 2,4-Di-tert-pentylphenol provides information about its molecular

weight and fragmentation pattern, aiding in its structural elucidation. The data presented below
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is based on Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass

spectrometry (MS/MS) analyses.[1]

Parameter Value Source

Molecular Formula C₁₆H₂₆O PubChem[1]

Molecular Weight 234.38 g/mol PubChem[1]

GC-MS Data

Major Peak (m/z) 205
NIST Mass Spectrometry Data

Center[1]

Second Highest Peak (m/z) 206
NIST Mass Spectrometry Data

Center[1]

MS/MS Data (ESI-QTOF)

Precursor Ion (m/z) 233.191089 ([M-H]⁻) MassBank Europe[1]

Top 5 Fragment Peaks (m/z)

203.144139, 217.159789,

173.097189, 233.191089,

133.065888

MassBank Europe[1]

Infrared (IR) Spectrum Data
The IR spectrum reveals the functional groups present in a molecule. For 2,4-Di-tert-
pentylphenol, the spectrum is characterized by absorptions corresponding to the hydroxyl (-

OH) group, aromatic ring, and alkyl C-H bonds. While a detailed peak list with intensities is not

publicly available, the characteristic absorption regions for the functional groups in this

molecule are well-established. An ATR-IR spectrum of 2,4-Di-tert-pentylphenol is available

from Bio-Rad Laboratories.[1]
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Wavenumber Range (cm⁻¹) Functional Group Type of Vibration

3600-3200 O-H (Phenolic) Stretching

3100-3000 C-H (Aromatic) Stretching

3000-2850 C-H (Alkyl) Stretching

1600-1585 & 1500-1400 C=C (Aromatic) Ring Stretching

1470-1450 C-H (Alkyl) Bending

1390-1365 C-H (tert-butyl) Bending

1260-1180 C-O (Phenolic) Stretching

900-675 C-H (Aromatic) Out-of-plane Bending

Experimental Protocols
The following are detailed methodologies for obtaining the mass spectrum and IR spectrum of

2,4-Di-tert-pentylphenol.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)
Objective: To separate 2,4-Di-tert-pentylphenol from a sample matrix and obtain its mass

spectrum.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Helium (carrier gas)

Sample of 2,4-Di-tert-pentylphenol

Appropriate solvent (e.g., hexane or dichloromethane)

Syringe for sample injection
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Procedure:

Sample Preparation: Dissolve a small amount of 2,4-Di-tert-pentylphenol in a suitable

volatile solvent to a concentration of approximately 1 mg/mL.

GC-MS Instrument Setup:

Injector: Set the injector temperature to 250 °C.

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 2 minutes,

then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Injection: Inject 1 µL of the prepared sample into the GC-MS.

Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and

mass spectrum using the instrument's software. Identify the peak corresponding to 2,4-Di-
tert-pentylphenol and analyze its mass spectrum, noting the molecular ion and major

fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR-FTIR)
Objective: To obtain the infrared spectrum of 2,4-Di-tert-pentylphenol to identify its functional

groups.
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Materials:

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor

27 FT-IR with a DuraSamplIR II diamond ATR).[1]

Solid sample of 2,4-Di-tert-pentylphenol.

Spatula.

Solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2,4-Di-tert-pentylphenol sample

directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact

between the sample and the crystal.

Spectrum Acquisition:

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: Process the resulting spectrum using the FTIR software. Identify the

characteristic absorption bands and assign them to the corresponding functional groups.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the

measurement.

Mandatory Visualizations
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The following diagrams illustrate the experimental workflows for the described analytical

techniques.

Sample Preparation

Gas Chromatography

Mass Spectrometry

Data Processing

2,4-Di-tert-pentylphenol Sample

Dissolve in Volatile Solvent

Inject into GC

Separation on Capillary Column

Electron Ionization (EI)

Mass Analyzer (Quadrupole)

Detection

Generate Mass Spectrum

Data Analysis and Interpretation
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Click to download full resolution via product page

Caption: Workflow for GC-MS Analysis of 2,4-Di-tert-pentylphenol.
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Caption: Workflow for ATR-FTIR Spectroscopy of 2,4-Di-tert-pentylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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